3,4-Dichloro-N-methylaniline is an aromatic organic compound. While not as widely studied as some other aromatic amines, it has been synthesized and characterized for research purposes. Its synthesis can be achieved through various methods, including the reductive amination of 3,4-dichloro nitrobenzene with methylamine or the reaction of 3,4-dichloroaniline with formaldehyde and formic acid [, ].
Research suggests that 3,4-Dichloro-N-methylaniline may hold potential in various scientific fields, although its specific applications are still under exploration. Here are some potential areas of interest:
3,4-Dichloro-N-methylaniline is an organic compound with the chemical formula C₇H₇Cl₂N and a CAS number of 40750-59-2. It belongs to the class of aromatic amines and is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, along with a methylaniline group. This compound is notable for its potential applications in various chemical processes and its biological activity.
3,4-Dichloro-N-methylaniline exhibits various biological activities. It has been studied for its potential toxicological effects as well as its role as a xenobiotic. The compound may undergo metabolic transformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
In laboratory studies, it has shown some potential effects on enzyme systems and may influence metabolic pathways in organisms.
Several methods exist for synthesizing 3,4-Dichloro-N-methylaniline:
These methods highlight the versatility of aromatic amines in synthetic organic chemistry.
3,4-Dichloro-N-methylaniline finds applications in various fields:
Research on interaction studies indicates that 3,4-Dichloro-N-methylaniline interacts with various biological systems. Its metabolites can affect enzyme activity and influence metabolic pathways. Studies have shown that it may induce oxidative stress in certain biological models . Understanding these interactions is crucial for assessing its safety and environmental impact.
Several compounds are structurally similar to 3,4-Dichloro-N-methylaniline. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3,4-Dichloroaniline | C₆H₄Cl₂N | Lacks the methyl group; used in dye synthesis. |
| N-Methylaniline | C₇H₉N | Simple methylated aniline; less chlorinated. |
| 2,4-Dichloro-N-methylaniline | C₇H₇Cl₂N | Different chlorination pattern; similar reactivity. |
What sets 3,4-Dichloro-N-methylaniline apart from these similar compounds is its specific arrangement of chlorine substituents and the presence of the methyl group on the nitrogen atom. This unique structure influences its reactivity patterns and biological interactions, making it a subject of interest in both synthetic chemistry and toxicology studies .
3,4-Dichloro-N-methylaniline represents a substituted aromatic amine derivative characterized by the presence of two chlorine atoms positioned at the 3 and 4 positions of the benzene ring, along with a methylated amino group [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3,4-dichloro-N-methylaniline, which accurately reflects the structural features and substitution pattern [1] [3].
The compound is officially registered under Chemical Abstracts Service number 40750-59-2, providing a unique identifier for regulatory and commercial purposes [1] [4]. Alternative nomenclature includes benzenamine, 3,4-dichloro-N-methyl-, which follows the systematic naming convention by identifying the parent benzene ring with an amino substituent [2] [5]. The molecular formula C₇H₇Cl₂N indicates the presence of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, and one nitrogen atom [1] [6].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3,4-dichloro-N-methylaniline [1] |
| Chemical Abstracts Service Registry Number | 40750-59-2 [1] |
| Molecular Formula | C₇H₇Cl₂N [1] |
| Molecular Weight | 176.04 g/mol [1] |
| International Chemical Identifier | InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 [1] |
| International Chemical Identifier Key | DUSNCFKVMGTTFK-UHFFFAOYSA-N [1] |
| Canonical Simplified Molecular Input Line Entry System | CNC1=CC(=C(C=C1)Cl)Cl [1] |
| Molecular Design Limited Number | MFCD00052850 [1] |
The Simplified Molecular Input Line Entry System notation CNC1=CC(=C(C=C1)Cl)Cl provides a linear representation of the molecular structure, indicating the connectivity between atoms [1] [6]. The International Chemical Identifier string offers a standardized method for representing the compound's structure in databases and computational applications [1] [5]. This systematic identification framework enables precise communication of structural information across scientific disciplines and regulatory frameworks.
The molecular geometry of 3,4-dichloro-N-methylaniline exhibits characteristic features of substituted aniline derivatives, with the aromatic ring maintaining planarity while the methylamino group adopts specific conformational preferences [7] [8]. The carbon-nitrogen bond length in similar chloroaniline derivatives typically ranges from 1.39 to 1.41 Angstroms, reflecting the partial double-bond character resulting from resonance between the amino group and the aromatic system [9] [10].
Computational studies on related N-methylaniline derivatives indicate that the C₂C₁NC dihedral angle typically ranges from 30 to 50 degrees, representing the preferred orientation of the methyl group relative to the aromatic plane [11] [9]. This conformation results from a balance between steric interactions, electronic effects, and potential intramolecular hydrogen bonding interactions [11] [12].
The presence of chlorine substituents at positions 3 and 4 introduces additional steric and electronic perturbations that influence the overall molecular geometry [9] [13]. Carbon-chlorine bond lengths in aromatic chlorine compounds typically measure 1.73 to 1.74 Angstroms, while the chlorine-carbon-carbon bond angles approximate 119 to 121 degrees [10] [14].
| Parameter | Estimated Value | Basis |
|---|---|---|
| Carbon-Nitrogen Bond Length | 1.39-1.41 Å | Similar to chloroanilines [9] |
| Carbon-Chlorine Bond Length | 1.73-1.74 Å | Similar to chlorobenzenes [10] |
| Carbon-Carbon Bond Length (average) | 1.39-1.40 Å | Aromatic carbon-carbon bonds [9] |
| Nitrogen-Carbon-Hydrogen Bond Angle | 110-115° | N-methylaniline analogs [11] |
| Chlorine-Carbon-Carbon Bond Angle | 119-121° | Chlorobenzene derivatives |
| Dihedral Angle C₂C₁NC | 30-50° | N-methylaniline studies [11] |
| Nitrogen-Hydrogen Bond Length | 1.00-1.01 Å | Aniline derivatives [9] |
| Molecular Dipole Moment | 2.5-3.5 Debye | Estimated from substituent effects |
The conformational analysis reveals that the methyl group attached to nitrogen preferentially adopts orientations that minimize steric hindrance with the ortho-chlorine substituent [11] [13]. Vibrational spectroscopy studies on related compounds demonstrate characteristic frequencies that reflect the molecular geometry and bonding patterns [14] [12].
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference Basis |
|---|---|---|
| Nitrogen-Hydrogen Stretching (asymmetric) | 3480-3520 | Aniline derivatives [14] |
| Nitrogen-Hydrogen Stretching (symmetric) | 3380-3420 | Aniline derivatives [14] |
| Carbon-Hydrogen Stretching (aromatic) | 3020-3080 | Chloroanilines [14] |
| Carbon=Carbon Ring Stretching | 1580-1620 | Aromatic compounds [14] |
| Carbon-Nitrogen Stretching | 1280-1320 | N-methylanilines [12] |
| Carbon-Chlorine Stretching | 1170-1200 | Chloroanilines [14] |
| Nitrogen-Hydrogen Bending (scissors) | 1620-1680 | Primary amines [14] |
| Carbon-Hydrogen Bending (in-plane) | 1080-1120 | Aromatic carbon-hydrogen [14] |
| Ring Breathing | 1000-1040 | Benzene derivatives [14] |
| Carbon-Chlorine Bending | 350-400 | Carbon-chlorine bonds [14] |
Comprehensive crystallographic studies specifically focused on 3,4-dichloro-N-methylaniline remain limited in the current literature, presenting opportunities for future structural investigations [15] [16]. However, related dichloroaniline compounds have been extensively characterized through X-ray diffraction techniques, providing valuable insights into the structural parameters of similar systems [16] [17].
The absence of specific crystallographic data for 3,4-dichloro-N-methylaniline represents a significant gap in the structural characterization of this compound [15] [18]. Single-crystal X-ray diffraction studies would provide definitive information regarding bond lengths, bond angles, intermolecular interactions, and packing arrangements within the crystal lattice [17] [10].
Comparative analysis with structurally related compounds suggests that 3,4-dichloro-N-methylaniline likely exhibits intermolecular hydrogen bonding interactions between the amino hydrogen and neighboring molecules [12]. The presence of chlorine substituents may influence the crystal packing through halogen bonding interactions and van der Waals forces [9] [10].
Future crystallographic investigations of 3,4-dichloro-N-methylaniline would benefit from systematic studies examining the influence of temperature, pressure, and solvent effects on crystal formation and polymorphic behavior [16] [17]. Such studies would contribute to a comprehensive understanding of the solid-state properties and structural relationships within the dichloroaniline family of compounds [9] [12].
The catalytic hydrogenation of 3,4-dichloronitrobenzene represents the most established and widely utilized synthetic approach for producing 3,4-dichloro-N-methylaniline through an intermediate aniline step1. This methodology employs noble metal catalysts, primarily palladium on carbon or platinum on carbon, under hydrogen pressure to achieve selective reduction of the nitro group while preserving the dichlorine substitution pattern [3].
The standard procedure involves the treatment of 3,4-dichloronitrobenzene with hydrogen gas at elevated temperatures ranging from 80 to 90 degrees Celsius under pressures of 0.5 to 0.6 megapascals [1]. Noble metal catalysts demonstrate exceptional efficiency in this transformation, with palladium on carbon showing particular selectivity for nitro group reduction without affecting the aromatic chlorine substituents [2]. The reaction proceeds through the formation of intermediate hydroxylamine and nitroso compounds before complete reduction to the desired aniline derivative [3].
Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity. Temperature control proves critical, as elevated temperatures above 90 degrees Celsius can promote undesired dechlorination reactions [1]. The hydrogen pressure must be carefully maintained within the specified range to ensure complete conversion while preventing over-reduction of aromatic systems [2]. Under optimized conditions, this methodology consistently delivers yields ranging from 75 to 99 percent1.
The subsequent N-methylation of the resulting 3,4-dichloroaniline can be accomplished through various approaches, including reductive amination with formaldehyde and appropriate reducing agents . This two-step sequence, while requiring multiple operations, provides excellent overall yields and represents the most reliable route for large-scale synthesis1.
Nucleophilic aromatic substitution reactions offer an alternative synthetic pathway that involves the direct displacement of leaving groups on activated aromatic systems with methylamine nucleophiles [5]. This approach typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [5].
The regioselectivity of nucleophilic aromatic substitution reactions has been extensively studied through both experimental and theoretical approaches [5]. Density functional theory calculations reveal that carbon atoms adjacent to strong electron-withdrawing groups possess higher lowest unoccupied molecular orbital coefficients, making them more susceptible to nucleophilic attack [5]. This electronic factor governs the regioselective outcome of substitution reactions.
Temperature requirements for nucleophilic aromatic substitution typically range from 160 to 180 degrees Celsius when employing base-mediated conditions [6]. However, the introduction of palladium catalysis enables significant reduction in reaction temperatures to the range of 80 to 120 degrees Celsius while maintaining excellent yields [6]. The palladium-catalyzed variant demonstrates particular utility for substrates that may undergo thermal decomposition under traditional high-temperature conditions [6].
Product yields from nucleophilic substitution approaches vary considerably depending on substrate activation and reaction conditions, typically ranging from 51 to 89 percent [6]. The methodology shows excellent compatibility with various functional groups and demonstrates particular effectiveness with fluorinated and electron-deficient aromatic systems [5].
Recent developments in transition-metal-free synthetic methodologies have provided innovative approaches for the synthesis of N-methylated aniline derivatives7. These methods offer significant advantages in terms of cost reduction, environmental sustainability, and elimination of metal contamination in final products [7].
The boronic acid-mediated approach represents a particularly successful transition-metal-free strategy7. This methodology employs methylboronic acid in combination with triethyl phosphite as an oxygen scavenger to achieve direct N-methylation of aromatic systems [7]. The reaction proceeds through the formation of aryl-methylaminoboronate intermediates followed by hydrolytic workup to generate the desired N-methylated products [7].
Optimization studies have demonstrated that triethyl phosphite serves as the optimal oxygen scavenger, significantly improving the selectivity for monomethylation over competing azoxybenzene formation [7]. The reaction conditions are remarkably mild, proceeding at room temperature within 20 minutes, making this approach highly attractive for sensitive substrates [7]. Under optimal conditions, 3,4-dichloro-N-methylaniline can be obtained in 71 percent yield from the corresponding nitroso precursor [7].
The mechanistic pathway involves initial nucleophilic attack of triethyl phosphite on the nitroso starting material, followed by borylation and subsequent hydrolysis [7]. This sequence avoids the formation of overfunctionalized products and provides excellent selectivity for monoalkylation [7]. The reaction subproducts, triethyl phosphate and boric acid, are of low toxicity, minimizing environmental impact [7].
Boronic acid-mediated coupling reactions have emerged as powerful tools for carbon-nitrogen bond formation in the synthesis of N-methylated aniline derivatives9. These methodologies leverage the unique reactivity of organoboron compounds to achieve selective coupling with nitrogen-containing nucleophiles [10].
The development of stereospecific coupling protocols has enabled the synthesis of enantiomerically enriched N-methylated anilines through the use of chiral boronic ester precursors [9]. These reactions proceed through boronate complex formation followed by stereospecific rearrangement and elimination sequences [9]. The methodology demonstrates excellent compatibility with various functional groups and provides access to structurally diverse products [9].
Palladium-catalyzed variants of boronic acid coupling reactions have shown particular effectiveness for the synthesis of N-methylated anilines [11]. These systems employ specialized ligands to achieve high activity and selectivity in carbon-nitrogen bond formation [11]. The catalyst systems demonstrate broad substrate scope and excellent functional group tolerance [11].
Recent advances have focused on the development of precatalyst systems that simplify reaction setup and enable operation under mild conditions [11]. Base-activated cyclometalated precatalysts have shown particular promise, providing rapid catalyst activation and excellent performance across diverse substrate classes [11]. These systems enable the use of significantly lower catalyst loadings while maintaining high efficiency [11].
Solvent selection plays a crucial role in determining the efficiency and selectivity of synthetic transformations leading to 3,4-dichloro-N-methylaniline12. Systematic studies have revealed significant variations in reaction outcomes based on solvent polarity, hydrogen bonding capacity, and thermal stability [13].
For boronic acid-mediated coupling reactions, toluene emerges as the optimal solvent choice, providing 98 percent selectivity for the desired monomethylation product [7]. The non-polar nature of toluene minimizes competing side reactions while providing excellent solubility for both organic reactants and intermediates [7]. Alternative solvents such as tetrahydrofuran and dichloromethane show reduced selectivity, with tetrahydrofuran providing only 65 percent selectivity under comparable conditions [7].
Specialized solvents such as hexafluoroisopropanol have shown exceptional performance in certain reaction types, particularly for methylation reactions involving silane reducing agents [12]. The highly polar and hydrogen bond donating properties of hexafluoroisopropanol enable unique reaction pathways that are not accessible in conventional organic solvents [12]. Under optimized conditions using hexafluoroisopropanol at negative 25 degrees Celsius, yields of up to 86 percent can be achieved [12].
Temperature optimization reveals complex relationships between reaction rate, selectivity, and product yield [13]. For catalytic hydrogenation reactions, the optimal temperature range of 80 to 90 degrees Celsius balances reaction rate with selectivity, avoiding dechlorination side reactions that become prominent at higher temperatures [1]. N-methylation reactions using iridium catalysts show strong temperature dependence, with progressive increases in conversion from 40 percent at 383 Kelvin to complete conversion at 423 Kelvin [14].
The selection of appropriate catalytic systems represents a critical factor in achieving high efficiency and selectivity in the synthesis of 3,4-dichloro-N-methylaniline6. Comprehensive studies have evaluated various catalyst classes, including heterogeneous noble metal catalysts, homogeneous transition metal complexes, and metal-free systems [6].
For hydrogenation reactions, palladium on carbon and platinum on carbon catalysts demonstrate exceptional performance, providing turnover numbers ranging from 20 to 100 with excellent selectivity for nitro group reduction1. The choice between palladium and platinum catalysts depends on specific substrate requirements and desired reaction conditions [3]. Palladium catalysts generally show higher activity at lower pressures, while platinum systems provide superior selectivity for sensitive substrates [3].
Ruthenium-based catalysts have shown particular promise for urea hydrogenation approaches, offering tunable selectivity through careful adjustment of reaction conditions16. The triphenylphosphine ruthenium dichloride and triphos ligand system enables switchable selectivity between two-electron and six-electron reduction products [16]. This tunability is achieved through precise control of base loading, with potassium tert-butoxide to ruthenium ratios determining the reaction pathway [16].
Iridium complexes bearing N-heterocyclic carbene ligands demonstrate excellent performance in direct N-methylation reactions using methanol as the methylating agent [14]. These systems achieve complete selectivity for monomethylation while operating under relatively mild conditions [14]. Catalyst loadings as low as 0.5 mole percent provide excellent conversions, making these systems highly attractive for large-scale applications [14].
The development of metal-free catalytic systems represents an emerging area of significant interest7. Triethyl phosphite-mediated systems eliminate the need for transition metal catalysts while providing excellent selectivity and mild reaction conditions [7]. Although these systems require stoichiometric amounts of the phosphite reagent, they offer advantages in terms of product purity and environmental impact [7].
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